molecular formula C₈H₁₁D₃N₂O₂ B1146525 Levetiracetam-d3 CAS No. 1217851-16-5

Levetiracetam-d3

Cat. No.: B1146525
CAS No.: 1217851-16-5
M. Wt: 173.23
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Description

Levetiracetam-d3 is a deuterated form of levetiracetam, an anticonvulsant medication used primarily to treat epilepsy. The deuterium atoms in this compound replace some of the hydrogen atoms in the original levetiracetam molecule, which can potentially alter its pharmacokinetic properties. Levetiracetam itself is known for its effectiveness in controlling seizures and its favorable safety profile.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of levetiracetam-d3 involves the incorporation of deuterium atoms into the levetiracetam molecule. One common method is the catalytic hydrogenation of the corresponding nitrile precursor in the presence of deuterium gas. This process typically requires a palladium or platinum catalyst under high pressure and temperature conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-throughput screening methods to identify suitable catalysts and optimize reaction conditions. The final product is purified using techniques such as high-performance liquid chromatography to ensure the desired deuterium incorporation and purity levels .

Chemical Reactions Analysis

Types of Reactions

Levetiracetam-d3 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding carboxylic acids.

    Reduction: The compound can be reduced to its alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at specific sites on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are employed under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols and amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Levetiracetam-d3 is used extensively in scientific research due to its unique properties:

Mechanism of Action

Levetiracetam-d3 exerts its effects by binding to the synaptic vesicle protein 2A (SV2A) in the brain. This interaction modulates neurotransmitter release and stabilizes neuronal activity, thereby preventing seizures. Additionally, this compound affects calcium homeostasis and interacts with gamma-aminobutyric acid (GABA) receptors, contributing to its anticonvulsant properties .

Comparison with Similar Compounds

Similar Compounds

    Brivaracetam: Another anticonvulsant that also targets SV2A but has a different chemical structure.

    Keppra (levetiracetam): The non-deuterated form of levetiracetam-d3.

    Oxcarbazepine: An anticonvulsant with a different mechanism of action, primarily affecting sodium channels.

Uniqueness

This compound is unique due to the presence of deuterium atoms, which can enhance its metabolic stability and reduce the formation of toxic metabolites. This makes it a valuable compound for both research and therapeutic applications .

Properties

IUPAC Name

(2S)-4,4,4-trideuterio-2-(2-oxopyrrolidin-1-yl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O2/c1-2-6(8(9)12)10-5-3-4-7(10)11/h6H,2-5H2,1H3,(H2,9,12)/t6-/m0/s1/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPHUVLMMVZITSG-FYFSCIFKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N)N1CCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C[C@@H](C(=O)N)N1CCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50662056
Record name (2S)-2-(2-Oxopyrrolidin-1-yl)(4,4,4-~2~H_3_)butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50662056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217851-16-5
Record name (2S)-2-(2-Oxopyrrolidin-1-yl)(4,4,4-~2~H_3_)butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50662056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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